Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid
Description
Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8-carboxylic acid is a polycyclic cage compound derived from Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), a rigid, diamondoid scaffold synthesized via photochemical intramolecular [2+2] cycloaddition of a Diels-Alder adduct . The carboxylic acid derivative features a pentacyclic core with a carboxylic acid group at position 8, conferring unique steric and electronic properties. Its synthesis involves functionalization of the parent diketone through reactions such as Strecker degradation or reductive amination, followed by hydrolysis to yield the carboxylic acid .
The compound’s conformational rigidity has been studied using molecular mechanics and ab initio methods, revealing restricted rotational freedom due to the cage structure, which influences its biological interactions . It has been investigated for applications in neurodegenerative disease therapy, particularly as a dopamine uptake inhibitor and neuroprotective agent .
Properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-11H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKUWKVUGVNIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Diels-Alder Reaction: Cyclopentadiene is prepared from its dimeric form by pyrolysis at 200°C. It is then reacted with 1,4-benzoquinone to form an adduct.
[2+2] Photocycloaddition: The adduct undergoes a [2+2] photocycloaddition reaction in the presence of acetone as a solvent. The optimal conditions include a reaction temperature of -11°C and a reaction time of 23 hours.
Huang-Minlon Reduction: The product from the photocycloaddition is then subjected to Huang-Minlon reduction to yield the final compound.
Industrial Production Methods
Industrial production methods for pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid are not well-documented in the literature. the scalability of the synthetic route described above would likely involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
Applications in Medicinal Chemistry
PCU-8-CA and its derivatives have potential implications in medicinal chemistry:
- Antimicrobial Activity : Some derivatives of pentacyclic compounds have shown antimicrobial properties, suggesting that PCU-8-CA could be a candidate for developing new antibiotics or antifungal agents.
- Anti-cancer Properties : Preliminary studies indicate that certain structural modifications to polycyclic compounds can lead to enhanced anticancer activity. PCU-8-CA may be explored further for such applications through structure-activity relationship (SAR) studies.
- Drug Delivery Systems : The unique structural characteristics of PCU-8-CA may allow it to be utilized in drug delivery systems where controlled release and targeted delivery are critical.
Applications in Materials Science
The unique polycyclic structure of PCU-8-CA lends itself to applications in materials science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing new polymers with specific mechanical and thermal properties. Its rigid structure may contribute to enhanced stability in polymeric materials.
- Nanomaterials : Research into the incorporation of PCU-8-CA into nanomaterials could lead to advancements in nanotechnology applications, including sensors and catalysts.
- Coatings and Adhesives : Due to its chemical stability and potential reactivity, PCU-8-CA may find applications in formulating advanced coatings or adhesives with improved performance characteristics.
Case Studies
Several case studies highlight the potential applications of PCU-8-CA:
- Synthesis of Functionalized Derivatives : A study demonstrated the successful synthesis of various functionalized derivatives of PCU-8-CA through microwave-assisted reactions, showcasing improved yields and reaction efficiencies .
- Biological Activity Assessment : Research assessing the biological activity of synthesized derivatives revealed promising results against specific bacterial strains, indicating potential for further development as antimicrobial agents.
- Material Development : Investigations into the use of PCU-8-CA as a precursor for advanced polymeric materials showed enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid is primarily related to its structural rigidity and stability. The compound’s cage-like structure allows it to interact with various molecular targets, potentially inhibiting or modifying biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The pentacyclic core serves as a scaffold for diverse derivatives. Key structural variations include:
| Compound | Substituents/Modifications | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Pentacyclo-undecane-8-carboxylic acid | -COOH at C8 | C₁₂H₁₂O₂ | 206.22 g/mol |
| NGP1-01 (8-benzylamino-8,11-oxapentacyclo...) | -O- bridge at C8–C11; -NH-benzyl at C8 | C₂₂H₂₅NO | 319.44 g/mol |
| PCU dione (Cookson’s diketone) | -C=O at C8 and C11 | C₁₁H₁₀O₂ | 174.20 g/mol |
| 8-Amino-PCU lactam | -NH- and -CO-NH- groups forming lactam | C₁₁H₁₃N₂O | 199.24 g/mol |
| Azapentacyclo-undecane derivatives (e.g., 8b) | Aza bridges (-NH-) replacing oxygen | Varies by substitution | ~250–350 g/mol |
Key Observations :
- The carboxylic acid derivative introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like NGP1-01 .
- Oxa- and aza-bridged derivatives (e.g., NGP1-01, 8b) exhibit enhanced rigidity and steric hindrance compared to the lactam or diketone forms .
Pentacyclo-undecane-8-carboxylic Acid
- Synthesized via Strecker degradation of Cookson’s diketone followed by hydrolysis .
- Yields depend on reaction conditions; microwave-assisted methods improve efficiency in related derivatives .
NGP1-01 and Oxa-Bridged Derivatives
- Formed via reductive amination of Cookson’s diketone with primary amines (e.g., benzylamine), using NaBH₄ for transannular cyclization .
- Microwave catalysis reduces reaction times (e.g., from hours to minutes) .
Aza-Bridged Derivatives
- Synthesized via cyanoborohydride-mediated reductive amination, avoiding ring-opening side reactions .
Neuroprotective Effects
Key Findings :
- NGP1-01 exhibits dual LTCC/NMDAR blockade, enhancing neuroprotection compared to monocarboxylic acid derivatives .
- The carboxylic acid’s DAT inhibition (IC₅₀ ~57 µM) is weaker than aza-bridged analogs but comparable to amantadine, a Parkinson’s therapeutic .
Thermodynamic and Physicochemical Properties
Biological Activity
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid, a complex polycyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid is , with a molecular weight of approximately 186.23 g/mol. The compound features a complex bicyclic structure that may influence its biological interactions.
Synthesis
The synthesis of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives typically involves multi-step organic reactions that can include cyclization and functional group transformations. For instance, one study successfully synthesized derivatives using microwave-assisted reactions with high yields (up to 90%) under solvent-free conditions using various catalysts such as sulphated zirconia and hydrotalcite .
Neuroprotective Effects
Research indicates that pentacyclic compounds exhibit neuroprotective properties, particularly against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. In one study, derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane were shown to block dopamine uptake in murine striatal synaptosomes with an IC50 value of 57 µM for NGP1-01 and 23 µM for another derivative, demonstrating comparable efficacy to established Parkinson's disease treatments like amantadine (IC50 of 82 µM) .
Monoamine Oxidase Inhibition
The inhibition of monoamine oxidase B (MAO-B) is another significant aspect of the biological activity of these compounds. Although the inhibition was relatively weak (less than 50% at 300 µM), it suggests potential for further development as MAO inhibitors which are beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of geometric and steric factors over electronic effects in determining the biological activity of these compounds. Variations in substituents on the pentacyclic framework can significantly alter their interaction with biological targets .
Case Studies
- Neuroprotection Against MPTP-Induced Toxicity : In vivo studies demonstrated that NGP1-01 and its derivatives provided significant protection against MPTP-induced neurotoxicity by blocking dopamine transporter activity .
- Synthesis and Evaluation : A series of synthesized pentacyclo undecane derivatives were evaluated for their pharmacological properties, showing promising results that could lead to new therapeutic agents for neurological disorders .
Q & A
Q. Q1. What are the established synthetic routes for Pentacyclo[5.4.0.0²⁶.0³¹⁰.0⁵⁹]undecane-8-carboxylic acid, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of pentacycloundecane derivatives typically involves Diels-Alder reactions or cycloadditions under controlled conditions. For example, pentacyclo[5.4.0.0²⁶.0³¹⁰.0⁵⁹]undecane-8,11-dione, a precursor, is synthesized via a multi-step protocol involving ketone functionalization at -10°C with amines like N-[3-(3-piperidin-1-ylmethylphenoxy)propyl]amine . Key optimizations include maintaining low temperatures (-10°C to 0°C) to prevent side reactions and using anhydrous solvents (e.g., THF or DCM) to enhance intermediate stability. Yields for analogous compounds range from 40–65%, depending on steric hindrance and purification methods (e.g., column chromatography with silica gel) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural complexity of this compound?
Methodological Answer: 1H and 13C NMR are critical for resolving stereochemical complexity. For instance, coupling constants (e.g., J = 8–12 Hz in bicyclic systems) and chemical shifts (δ 1.3–3.2 ppm for bridgehead protons) help assign ring junction configurations . IR spectroscopy identifies carbonyl groups (C=O stretches at ~1700 cm⁻¹) and hydroxyl moieties (broad peaks at 3200–3400 cm⁻¹) . High-resolution mass spectrometry (HR-ESI) confirms molecular formulas (e.g., [M+H]²⁺ peaks with <5 ppm error) . X-ray crystallography, though less common due to crystallization challenges, provides absolute stereochemistry for derivatives .
Intermediate Research Questions
Q. Q3. How do structural modifications at the carboxylic acid position influence biological activity (e.g., receptor binding)?
Methodological Answer: Derivatization of the carboxylic acid group (e.g., esterification or amidation) modulates lipophilicity and binding affinity. For example, converting the acid to an amide via coupling with piperidine derivatives enhances sigma-1 receptor affinity by 3–5 fold, as shown in electrophysiological assays . Structure-activity relationship (SAR) studies recommend using bulky substituents (e.g., benzyl or cyclohexyl groups) to improve blood-brain barrier penetration, assessed via logP calculations (target range: 2.5–3.5) and in vitro permeability models (e.g., PAMPA-BBB) .
Q. Q4. What stereochemical challenges arise during synthesis, and how can they be addressed?
Methodological Answer: The pentacyclic core contains multiple bridgehead chiral centers prone to racemization. For example, C5 and C12 in derivatives exhibit axial chirality, resolved via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) . Diastereomeric ratios (dr) are monitored using NOESY NMR (nuclear Overhauser effects between C5–C12 protons) . Computational tools (e.g., DFT with B3LYP/6-31G*) predict favorable stereoisomer stability, guiding synthetic routes .
Advanced Research Questions
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels)?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to voltage-gated calcium channels. The carboxylic acid group forms salt bridges with Arg residues in the channel’s pore region (binding energy: -9.2 kcal/mol), while the pentacyclic core stabilizes hydrophobic interactions with Leu/Ile side chains . Free energy perturbation (FEP) calculations quantify the impact of substituent changes (e.g., methyl vs. trifluoromethyl groups) on binding ΔG (±1.5 kcal/mol) .
Q. Q6. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Methodological Answer: LC-MS/MS with MRM (multiple reaction monitoring) is preferred due to low detection limits (0.1 ng/mL in plasma). Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges, 80% recovery). Ion suppression from phospholipids is mitigated using matrix-matched calibration curves . For isotopic labeling, 13C-labeled analogs (synthesized via Claisen condensation with 13C-acetate) serve as internal standards .
Data Contradiction & Reproducibility
Q. Q7. How can researchers resolve discrepancies in reported NMR data for pentacycloundecane derivatives?
Methodological Answer: Contradictions in bridgehead proton shifts (e.g., δ 1.3 vs. 2.0 ppm) often stem from solvent effects (CDCl3 vs. DMSO-d6) or temperature during acquisition. Cross-validate using COSY and HSQC to confirm scalar couplings and carbon-proton correlations . Reproduce data using standardized protocols (e.g., 500 MHz NMR, 298 K) and reference internal standards (e.g., TMS at 0 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
